molecular formula C17H18ClN3O B3078192 (4-Benzylpiperazin-1-yl)(2-chloropyridin-3-yl)methanone CAS No. 1049790-23-9

(4-Benzylpiperazin-1-yl)(2-chloropyridin-3-yl)methanone

Cat. No.: B3078192
CAS No.: 1049790-23-9
M. Wt: 315.8 g/mol
InChI Key: ZEWYRTWXHMORON-UHFFFAOYSA-N
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Description

(4-Benzylpiperazin-1-yl)(2-chloropyridin-3-yl)methanone is a chemical compound with the molecular formula C17H18ClN3O and a molecular weight of 315.8 g/mol It is known for its unique structure, which includes a benzylpiperazine moiety and a chloropyridine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperazin-1-yl)(2-chloropyridin-3-yl)methanone typically involves the reaction of 4-benzylpiperazine with 2-chloro-3-pyridinecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpiperazin-1-yl)(2-chloropyridin-3-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Benzylpiperazin-1-yl)(2-chloropyridin-3-yl)methanone has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Benzylpiperazin-1-yl)(2-chloropyridin-3-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpiperazine moiety can act as a ligand, binding to receptors and modulating their activity. The chloropyridine group may enhance the compound’s binding affinity and specificity for certain targets. These interactions can lead to various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • (4-Benzylpiperazin-1-yl)(2-fluoropyridin-3-yl)methanone
  • (4-Benzylpiperazin-1-yl)(2-bromopyridin-3-yl)methanone
  • (4-Benzylpiperazin-1-yl)(2-iodopyridin-3-yl)methanone

Uniqueness

(4-Benzylpiperazin-1-yl)(2-chloropyridin-3-yl)methanone is unique due to the presence of the chloropyridine group, which can influence its reactivity and binding properties. Compared to its fluorine, bromine, and iodine analogs, the chlorine atom provides a balance between reactivity and stability, making it a valuable compound for various applications .

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-(2-chloropyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O/c18-16-15(7-4-8-19-16)17(22)21-11-9-20(10-12-21)13-14-5-2-1-3-6-14/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWYRTWXHMORON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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